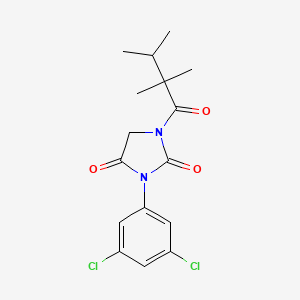![molecular formula C13H12ClN3O B12941974 N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide CAS No. 88875-02-9](/img/structure/B12941974.png)
N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide is a chemical compound with the molecular formula C12H10ClN3O It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide typically involves the reaction of 4-chloro-6-methylpyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(6-methylpyridin-2-yl)benzamide: This compound has a similar structure but with a bromine atom instead of chlorine.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine derivative with different substituents.
Uniqueness
N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
CAS No. |
88875-02-9 |
|---|---|
Molecular Formula |
C13H12ClN3O |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
N-[(4-chloro-6-methylpyrimidin-2-yl)methyl]benzamide |
InChI |
InChI=1S/C13H12ClN3O/c1-9-7-11(14)17-12(16-9)8-15-13(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18) |
InChI Key |
VXYUVSFZPQPRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
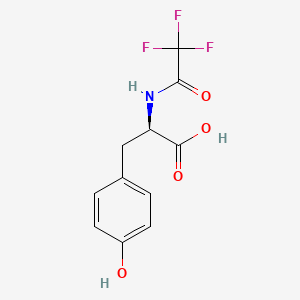
![25,26,27,28-Tetrakis(hexyloxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen](/img/structure/B12941900.png)
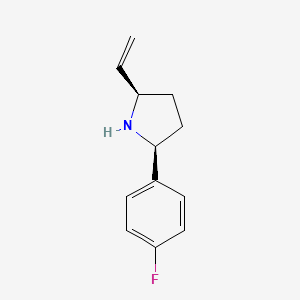
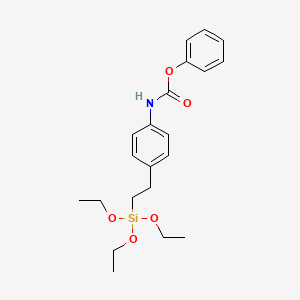
![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline](/img/structure/B12941930.png)
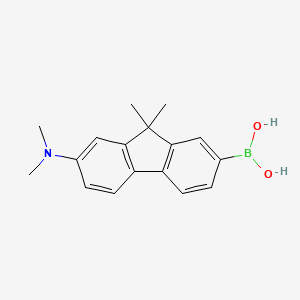
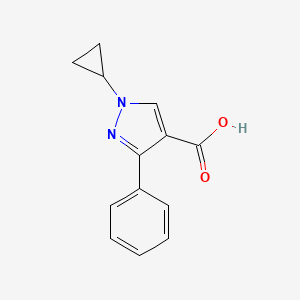
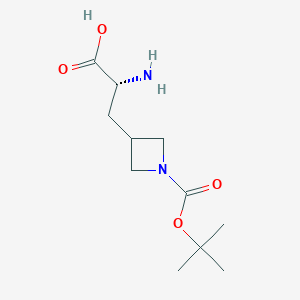

![(S)-7,8-Dihydro-6H-dibenzo[f,h][1,5]dioxonin-1,13-diol](/img/structure/B12941957.png)
